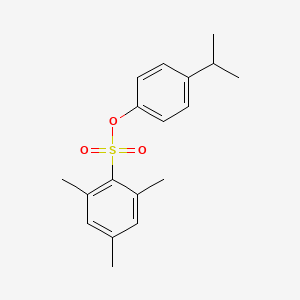

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3S/c1-12(2)16-6-8-17(9-7-16)21-22(19,20)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVULASPDOATVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-isopropylphenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with nucleophiles such as amines or alcohols.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The isopropyl and trimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Substituent Effects on Sulfonate Properties

The electronic and steric properties of sulfonate esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Osmolality and Phase-Separation Behavior

| Compound | Substituents on Benzenesulfonate | Osmolality (mOsm/kg) | Phase-Separation Temp (°C) |

|---|---|---|---|

| Tetrabutylphosphonium BS | None (benzenesulfonate) | 850 | 45 |

| Tetrabutylphosphonium MBS | 4-methyl | 720 | 55 |

| Tetrabutylphosphonium DMBS | 2,4-dimethyl | 600 | 65 |

| Tetrabutylphosphonium TMBS | 2,4,6-trimethyl | 480 | 75 |

Data sourced from forward osmosis studies

- Key Findings: Increasing methyl substitution (e.g., TMBS) reduces osmolality due to higher molecular weight and hydrophobicity, limiting water solubility . Phase-separation temperatures rise with methyl group addition, enhancing thermoresponsive behavior. This trend suggests that 4-isopropylphenyl 2,4,6-trimethylbenzenesulfonate, with even greater steric bulk, may exhibit pronounced hydrophobicity and phase-separation utility.

Structural and Crystallographic Comparisons

Crystal structure data reveal how substituents influence molecular packing and bond characteristics:

Table 2: Crystal Structure Parameters of Selected Sulfonate Esters

Note: Full data for methyl and propan-2-yl derivatives are unavailable in provided evidence but are hypothesized to follow trends.

- Key Findings: The TMBS group in 2,4-dinitrophenyl TMBS exhibits shorter S=O bonds (1.419 Å) compared to standard sulfonates (~1.43 Å), suggesting electron-withdrawing nitro groups enhance resonance stabilization .

Biological Activity

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 321580-00-1

Molecular Formula: C16H22O3S

Molecular Weight: 306.41 g/mol

The compound features a sulfonate group attached to a phenyl ring with isopropyl and trimethyl substituents, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonate derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the isopropyl group may enhance its lipophilicity, facilitating better cell membrane penetration.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Interaction: The hydrophobic nature of the isopropyl and trimethyl groups allows the compound to integrate into lipid membranes, potentially altering their integrity.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic processes in microbial or cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that sulfonates can induce oxidative stress in target cells, leading to apoptosis.

Research Findings and Case Studies

-

Antimicrobial Efficacy:

- A study published in the Journal of Medicinal Chemistry reported that sulfonate derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the phenyl ring could enhance efficacy .

- Anticancer Activity:

-

Mechanistic Insights:

- Research indicated that the compound triggers mitochondrial dysfunction leading to increased ROS production and subsequent cell death in cancer cells .

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Disruption of cell membrane integrity |

| Gram-negative bacteria (e.g., E. coli) | Inhibition of metabolic pathways | |

| Anticancer | Various cancer cell lines (e.g., HeLa, MCF-7) | Induction of apoptosis via ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.